molecular formula C11H18N2O2 B5855621 1-(1-piperidinylacetyl)-2-pyrrolidinone

1-(1-piperidinylacetyl)-2-pyrrolidinone

Cat. No. B5855621
M. Wt: 210.27 g/mol
InChI Key: FWVILFLIIQLUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-piperidinylacetyl)-2-pyrrolidinone, also known as N-phenylacetyl-L-prolylglycine ethyl ester (PAGE), is a nootropic compound that has gained popularity in recent years due to its cognitive-enhancing properties. It is a derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA) and is structurally similar to piracetam, another popular nootropic compound.

Mechanism of Action

The exact mechanism of action of 1-(1-piperidinylacetyl)-2-pyrrolidinone is not fully understood. However, it is believed to work by increasing the release of acetylcholine, a neurotransmitter that is essential for learning and memory. It may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-(1-piperidinylacetyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. It may also increase the activity of antioxidant enzymes, which can help protect the brain from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-piperidinylacetyl)-2-pyrrolidinone in lab experiments is its cognitive-enhancing properties. It can be used to improve memory, learning, and attention in animal models, which can help researchers better understand the underlying mechanisms of these processes. However, one limitation of using this compound is that its effects may be dose-dependent, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 1-(1-piperidinylacetyl)-2-pyrrolidinone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, further research is needed to better understand the underlying mechanisms of its cognitive-enhancing properties.

Synthesis Methods

The synthesis of 1-(1-piperidinylacetyl)-2-pyrrolidinone involves the condensation of 1-(1-piperidinylacetyl)-2-pyrrolidinoneyl-L-prolylglycine with ethyl chloroformate in the presence of triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

1-(1-piperidinylacetyl)-2-pyrrolidinone has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-piperidin-1-ylacetyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10-5-4-8-13(10)11(15)9-12-6-2-1-3-7-12/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVILFLIIQLUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Piperidinylacetyl)-2-pyrrolidinone

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